[1-(3-acetylanilino)-1-oxopropan-2-yl] 3-[[(E)-2-phenylethenyl]sulfonylamino]benzoate
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Overview
Description
[1-(3-acetylanilino)-1-oxopropan-2-yl] 3-[[(E)-2-phenylethenyl]sulfonylamino]benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes an acetylanilino group, a phenylethenyl sulfonylamino group, and a benzoate ester, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(3-acetylanilino)-1-oxopropan-2-yl] 3-[[(E)-2-phenylethenyl]sulfonylamino]benzoate typically involves multiple steps, including the formation of intermediate compounds. One common approach is to start with the acetylation of aniline to form 3-acetylaniline. This intermediate is then reacted with a suitable acylating agent to introduce the oxopropan-2-yl group. The final step involves the sulfonylation of the benzoate ester with (E)-2-phenylethenyl sulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
[1-(3-acetylanilino)-1-oxopropan-2-yl] 3-[[(E)-2-phenylethenyl]sulfonylamino]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl or acetyl groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce primary or secondary amines.
Scientific Research Applications
Chemistry
In chemistry, [1-(3-acetylanilino)-1-oxopropan-2-yl] 3-[[(E)-2-phenylethenyl]sulfonylamino]benzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding due to its multiple functional groups. It may also serve as a probe for investigating cellular pathways and mechanisms.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases involving enzyme dysregulation.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for the synthesis of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of [1-(3-acetylanilino)-1-oxopropan-2-yl] 3-[[(E)-2-phenylethenyl]sulfonylamino]benzoate involves its interaction with specific molecular targets. The acetylanilino group can form hydrogen bonds with proteins, while the sulfonylamino group can participate in electrostatic interactions. These interactions can modulate enzyme activity or disrupt protein-protein interactions, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
[1-(3-acetylanilino)-1-oxopropan-2-yl] pentanoate: This compound shares the acetylanilino and oxopropan-2-yl groups but differs in the ester moiety.
[1-(3-acetylanilino)-1-oxopropan-2-yl] benzoate: Similar structure but lacks the sulfonylamino group.
[1-(3-acetylanilino)-1-oxopropan-2-yl] 3-aminobenzoate: Contains an amino group instead of the sulfonylamino group.
Uniqueness
The uniqueness of [1-(3-acetylanilino)-1-oxopropan-2-yl] 3-[[(E)-2-phenylethenyl]sulfonylamino]benzoate lies in its combination of functional groups, which allows for diverse chemical reactivity and biological activity. This makes it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
[1-(3-acetylanilino)-1-oxopropan-2-yl] 3-[[(E)-2-phenylethenyl]sulfonylamino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O6S/c1-18(29)21-10-6-12-23(16-21)27-25(30)19(2)34-26(31)22-11-7-13-24(17-22)28-35(32,33)15-14-20-8-4-3-5-9-20/h3-17,19,28H,1-2H3,(H,27,30)/b15-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWGUEVMPUSMZKQ-CCEZHUSRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC(=C1)C(=O)C)OC(=O)C2=CC(=CC=C2)NS(=O)(=O)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)NC1=CC=CC(=C1)C(=O)C)OC(=O)C2=CC(=CC=C2)NS(=O)(=O)/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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